6-二氢表史蒂法米尔辛-6-乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

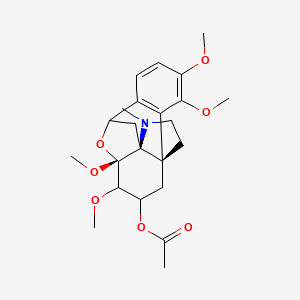

6-Dihydroepistephamiersine-6-acetate (6-DEA), also known as 6-epistephamiersine-6-acetate, is a naturally occurring alkaloid found in many plants, including the bark of the Chinese pagoda tree (Styphnolobium japonicum). It is a secondary metabolite that has been studied extensively for its potential pharmacological effects. 6-DEA has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties in vitro and in animal studies. In addition, 6-DEA has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer’s disease and Parkinson’s disease.

科学研究应用

来自空气杆菌的乙酰乳酸形成酶:对来自空气杆菌的 pH 6 乙酰乳酸形成酶的动力学性质和抑制的研究提供了对酶动力学和乙酸盐的调节作用的见解 (Störmer,1968)。

毕赤酵母中乙酸盐利用:专注于通过代谢工程提高毕赤酵母中乙酸盐利用的研究提供了对乙酸盐在微生物代谢中的作用及其在生物制造中的潜在应用的见解 (徐等人,2019)。

乙酸盐膜中的等电聚焦:对乙酸盐膜中等电聚焦的研究,包括分析蛋白质中的多态性状,提供了对乙酸盐在生化分析方法中的应用的见解 (Harada,1975)。

脑乙酸盐转运和代谢率评估:使用 NMR 光谱研究大鼠脑中乙酸盐转运和利用的动力学,提供了有关乙酸盐在脑代谢中作用的宝贵信息 (Patel 等人,2010)。

日本厚朴中的哈苏巴南生物碱:对从日本厚朴中分离和结构解析生物碱的研究,包括史蒂法米尔辛和表史蒂法米尔辛,可能会提供对结构相关化合物的化学和潜在应用的见解 (Matsui 等人,1975)。

蔗糖-6-乙酸酯的生物合成:使用交联酶聚集体对蔗糖-6-乙酸酯生物合成的研究证明了酶促过程在生产特定乙酸酯衍生物中的潜力 (Yang 等人,2012)。

作用机制

Target of Action

The primary targets of 6-Dihydroepistephamiersine-6-acetate are currently unknown. This compound is a new hasubanan alkaloid that was isolated from Stephania abyssinica

Mode of Action

It is known that it is chemically correlated with known compounds , but the specifics of its interaction with its targets and the resulting changes are still under investigation.

Pharmacokinetics

It is known to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc , which suggests it may have good bioavailability.

Action Environment

生化分析

Biochemical Properties

6-Dihydroepistephamiersine-6-acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histone deacetylases (HDACs), which are enzymes involved in the removal of acetyl groups from lysine residues on histones and non-histone proteins . This interaction can influence gene expression and chromatin structure. Additionally, 6-Dihydroepistephamiersine-6-acetate is known to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes .

Cellular Effects

6-Dihydroepistephamiersine-6-acetate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the acetylation state of histones, which in turn can alter gene expression patterns . This compound also impacts cellular metabolism by interacting with metabolic enzymes and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of 6-Dihydroepistephamiersine-6-acetate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to histone deacetylases, leading to the inhibition of their activity . This inhibition results in increased acetylation of histones, which can enhance gene transcription by loosening chromatin structure . Additionally, 6-Dihydroepistephamiersine-6-acetate may interact with other proteins and enzymes, further influencing cellular functions and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Dihydroepistephamiersine-6-acetate can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that 6-Dihydroepistephamiersine-6-acetate is relatively stable when stored at -20°C and can be kept for several months . Its effects on cellular function may vary over time, with potential long-term impacts on gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 6-Dihydroepistephamiersine-6-acetate vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that the compound can influence metabolic pathways and gene expression in a dose-dependent manner . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

6-Dihydroepistephamiersine-6-acetate is involved in several metabolic pathways. It interacts with enzymes such as histone deacetylases and other metabolic enzymes, affecting metabolic flux and metabolite levels . The compound’s influence on these pathways can lead to changes in cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of 6-Dihydroepistephamiersine-6-acetate within cells and tissues involve various transporters and binding proteins. The compound is known to be soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which facilitates its distribution within biological systems . Its localization and accumulation within specific tissues can impact its biological activity and therapeutic potential.

Subcellular Localization

6-Dihydroepistephamiersine-6-acetate exhibits specific subcellular localization patterns. It has been observed to localize within the nucleus, where it interacts with histone deacetylases and influences chromatin structure . This localization is crucial for its role in modulating gene expression and cellular functions. Additionally, any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles can further affect its activity and function.

属性

IUPAC Name |

[(1S,10S,11R)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO7/c1-13(25)30-17-11-21-9-10-24(2)22(21)12-16(31-23(22,29-6)20(17)28-5)14-7-8-15(26-3)19(27-4)18(14)21/h7-8,16-17,20H,9-12H2,1-6H3/t16?,17?,20?,21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWUZSBREAMJGL-XLSOAHDVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC23CCN(C24CC(C5=C3C(=C(C=C5)OC)OC)OC4(C1OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1C[C@]23CCN([C@@]24CC(C5=C3C(=C(C=C5)OC)OC)O[C@]4(C1OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1H-Benzo[d]imidazol-4-yl)aniline](/img/no-structure.png)

![7-chloro-3-(4-methoxybenzyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1154454.png)